1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
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Overview
Description
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone typically involves multiple steps:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of the 3-chlorophenyl group through nucleophilic aromatic substitution.
Sulfonation: Introduction of the ethylsulphonyl group.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydroquinones.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((3-bromophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-fluorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-methylphenyl)amino)-2-(ethylsulphonyl)anthraquinone
Uniqueness
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties, such as increased stability or enhanced biological activity compared to its analogs.
Properties
CAS No. |
28252-15-5 |
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Molecular Formula |
C22H17ClN2O4S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-amino-4-(3-chloroanilino)-2-ethylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-30(28,29)17-11-16(25-13-7-5-6-12(23)10-13)18-19(20(17)24)22(27)15-9-4-3-8-14(15)21(18)26/h3-11,25H,2,24H2,1H3 |
InChI Key |
YXIFYSPDGDPJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C2=C(C(=C1)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4C2=O)N |
Origin of Product |
United States |
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